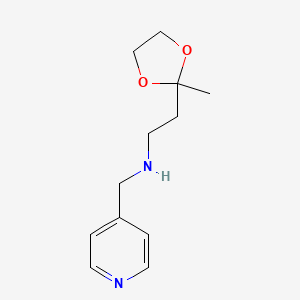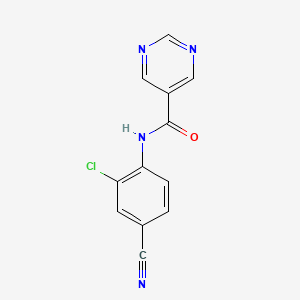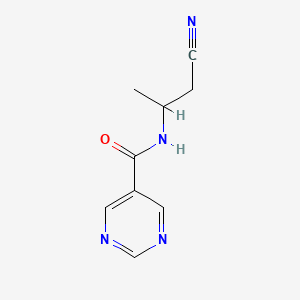![molecular formula C16H17N3O2 B6631867 [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone is a chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as HPPPM and has been studied for its various properties and effects.
Mechanism of Action
The mechanism of action of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone involves its ability to inhibit certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone in lab experiments include its high potency and specificity. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
Possible future directions for research on [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone include its use in the development of new drugs for the treatment of various diseases. It can also be studied for its potential use as a diagnostic tool for certain diseases. Further studies are needed to determine its safety and efficacy in humans, and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has great potential for use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone is a complex process that involves several steps. The most common method involves the reaction of 4-hydroxybenzaldehyde with piperidine to form 4-(4-hydroxyphenyl)piperidine. This compound is then reacted with pyrimidine-5-carboxylic acid to form this compound.
Scientific Research Applications
The potential applications of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone in scientific research are vast. This compound has been studied for its potential use in the development of new drugs, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in various diseases.
properties
IUPAC Name |
[4-(4-hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-3-1-12(2-4-15)13-5-7-19(8-6-13)16(21)14-9-17-11-18-10-14/h1-4,9-11,13,20H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSABYRMYWIIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)

![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)


![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)


![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)